Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride

Description

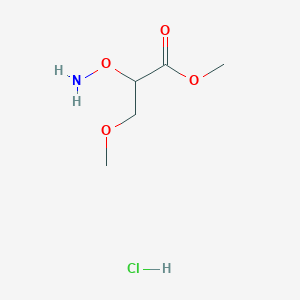

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is an organic compound characterized by a methyl ester backbone with an aminooxy (-ONH₂) group at the second carbon and a methoxy (-OCH₃) group at the third carbon. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

methyl 2-aminooxy-3-methoxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4.ClH/c1-8-3-4(10-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJQKFHYCVHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3-methoxypropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso compounds.

Reduction: Reduction reactions can convert the aminooxy group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a chemical compound with an aminooxy group that is used in scientific research. Its applications span across chemistry, biology, and industry, particularly in the synthesis of complex molecules, enzyme mechanism studies, protein modifications, and specialty chemicals production.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis this compound serves as a building block in organic synthesis for creating complex molecules.

- Photocatalyzed Amination Oxime ester derivatives, which can be derived from this compound, are used as both an XAT agent and an imine source under specific conditions . For example, reacting an oxime ester with 1,1,1-Trifluoro-2-iodoethane in EtOAc under 390 nm irradiation with thioxanthone as a photocatalyst yields the corresponding imine .

Biology

- Enzyme Mechanisms and Protein Modifications This compound is utilized in studying enzyme mechanisms and protein modifications. The aminooxy group's ability to form covalent bonds with carbonyl-containing compounds is useful in biochemical assays and synthetic applications.

- Inhibition of Enzymatic Activity this compound can potentially inhibit metabolic enzymes involved in neurotransmitter metabolism, influencing neurological functions.

- Antioxidant Properties Studies suggest the compound may have antioxidant properties, which can reduce oxidative stress in cells, making it relevant in neuroprotection and anti-aging research. A study on neuronal cell cultures showed that the compound reduced cell death induced by oxidative stress by lowering reactive oxygen species (ROS) levels.

- Anticancer Activity Research has explored its potential as an anticancer agent, with some studies indicating it can induce apoptosis in specific cancer cell lines by activating caspase pathways.

Industry

- Production of Specialty Chemicals and Materials this compound is used in the production of specialty chemicals and materials.

- Formation of Stable Oxime Derivatives The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to stable oxime derivatives.

- Enzyme Inhibition It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Antioxidant Effects It can reduce oxidative stress in neuronal cells.

- Anticancer Properties It can induce apoptosis in cancer cell lines.

Case Studies

Neuroprotective Effects

A study on neuronal cell cultures demonstrated that this compound reduced cell death induced by oxidative stress. The compound significantly lowered levels of reactive oxygen species (ROS), suggesting a neuroprotective mechanism through antioxidant action.

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₃ (vs. C₅H₁₂ClNO₄ for the target compound)

- Molecular Weight : 183.63 g/mol (vs. ~185.61 g/mol for the target)

- Key Differences: Substitution of the aminooxy group (-ONH₂) with an amino group (-NH₂) at the second carbon. Ethyl ester (C₂H₅O-) instead of methyl ester (CH₃O-).

- Implications: The amino group is more basic, enabling participation in acid-base reactions, while the aminooxy group can form oximes or act as a nucleophile . Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters .

(R)-Methyl 2-Amino-3-Methoxypropanoate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₃

- Molecular Weight : 169.61 g/mol

- Key Differences: Stereochemistry: The (R)-enantiomer has a specific spatial configuration, which may influence biological activity. Substitution of aminooxy with amino (-NH₂).

- Implications: Amino-substituted compounds are often used in peptide synthesis or as chiral building blocks. The aminooxy variant could serve as a hydroxylamine derivative for crosslinking or conjugation .

2-(Aminooxy)-3-Methoxypropanoic Acid Hydrochloride

- Molecular Formula: C₄H₁₀ClNO₄

- Molecular Weight : 171.58 g/mol

- Key Differences :

- Carboxylic acid (-COOH) instead of a methyl ester (-COOCH₃).

- Implications :

2-(Aminooxy)-2-Methylpropanoic Acid Hydrochloride (CAS 89766-91-6)

- Molecular Formula: C₄H₁₀ClNO₃

- Molecular Weight : 155.58 g/mol

- Key Differences :

- Branched structure with a methyl group at the second carbon.

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number | Key Applications/Notes |

|---|---|---|---|---|---|

| Methyl 2-(aminooxy)-3-methoxypropanoate HCl | C₅H₁₂ClNO₄ | ~185.61 | -ONH₂ (C2), -OCH₃ (C3), -COOCH₃ | Not Provided | Likely intermediate for oxime synthesis |

| Ethyl 2-amino-3-methoxypropanoate HCl | C₆H₁₄ClNO₃ | 183.63 | -NH₂ (C2), -OCH₃ (C3), -COOC₂H₅ | N/A | Peptide synthesis; chiral building block |

| (R)-Methyl 2-amino-3-methoxypropanoate HCl | C₅H₁₂ClNO₃ | 169.61 | -NH₂ (C2), -OCH₃ (C3), -COOCH₃ | 1800300-79-1 | Enantioselective synthesis; pharmaceutical |

| 2-(Aminooxy)-3-methoxypropanoic acid HCl | C₄H₁₀ClNO₄ | 171.58 | -ONH₂ (C2), -OCH₃ (C3), -COOH | 2044713-01-9 | Precursor for ester derivatives |

| 2-(Aminooxy)-2-methylpropanoic acid HCl | C₄H₁₀ClNO₃ | 155.58 | -ONH₂ (C2), -CH₃ (C2), -COOH | 89766-91-6 | Sterically hindered nucleophile |

Research Findings and Implications

Reactivity: The aminooxy group in the target compound enables unique reactivity, such as forming stable oximes with ketones or aldehydes, which is absent in amino-substituted analogs .

Solubility: Methyl esters generally exhibit higher solubility in organic solvents compared to carboxylic acids or ethyl esters, facilitating use in non-aqueous reactions .

Stereochemical Considerations: Enantiomeric purity (e.g., in (R)-isomers) is critical for biological activity, whereas the target compound’s non-chiral structure may simplify synthesis .

Safety : Similar compounds show hazards such as skin/eye irritation (H315-H319), suggesting the need for proper handling and PPE .

Biological Activity

Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an aminooxy derivative with a methoxy group, which contributes to its reactivity and biological properties. Its chemical structure can be represented as follows:

- Chemical Formula : C₆H₁₃ClN₂O₃

- Molecular Weight : 192.64 g/mol

The presence of the aminooxy functional group is crucial for its interaction with biological targets, particularly in the context of enzyme inhibition and modulation.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes responsible for the metabolism of neurotransmitters, thus influencing neurological functions.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-aging research.

- Anticancer Activity : Some studies have explored the compound's potential as an anticancer agent. It appears to induce apoptosis in specific cancer cell lines, although further research is required to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that this compound reduced cell death induced by oxidative stress. The compound was found to lower reactive oxygen species (ROS) levels significantly, suggesting a neuroprotective mechanism through antioxidant action.

Case Study 2: Anticancer Activity

In vitro experiments on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. The study highlighted the compound's ability to activate caspase pathways, which are critical for programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via esterification of serine derivatives. For example, reacting O-methyl serine with thionyl chloride in methanol under controlled conditions (0°C to room temperature) forms the methyl ester intermediate. Subsequent introduction of the aminooxy group via hydroxylamine derivatives (e.g., O-isopropylhydroxylamine hydrochloride) under acidic conditions yields the target compound . Key parameters include maintaining anhydrous conditions and stoichiometric control of reagents to minimize side reactions.

- Yield Optimization : Use catalytic agents (e.g., NaOAc) to stabilize intermediates and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of methoxy (δ ~3.3–3.7 ppm) and aminooxy (δ ~8.5–9.0 ppm) groups. Chiral centers require 2D-NMR (e.g., COSY, NOESY) for stereochemical validation .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₁₂ClNO₄, exact mass 193.04) and isotopic patterns .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

- Storage : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the aminooxy group. Desiccants (e.g., silica gel) are critical for hygroscopic hydrochloride salts .

- In-Use Stability : Avoid prolonged exposure to aqueous buffers (pH >7) or oxidizing agents, which degrade the aminooxy moiety. Pre-formulate solutions in anhydrous solvents (e.g., DMSO) for short-term use .

Advanced Research Questions

Q. How does the aminooxy group influence reaction mechanisms in nucleophilic or photochemical applications?

- Mechanistic Insights : The aminooxy (–ONH₂) group acts as a nucleophile in condensation reactions (e.g., forming oxime linkages with carbonyl groups). In photochemistry, it participates in [2+2] cycloadditions or Norrish-type reactions under UV light, enabling the synthesis of photolabile prodrugs or crosslinkers .

- Kinetic Studies : Use stopped-flow spectroscopy or time-resolved MS to track transient intermediates in these reactions .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug development?

- Chiral Resolution : Start with D- or L-serine derivatives to control stereochemistry at the α-carbon. Enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can enhance enantiomeric excess (ee >99%) .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during aminooxy group introduction to preserve stereochemical integrity .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Data Reconciliation :

- In Vitro vs. In Vivo : Address discrepancies by evaluating metabolic stability (e.g., liver microsome assays) and plasma protein binding .

- Structure-Activity Relationships (SAR) : Use computational modeling (e.g., DFT, molecular docking) to correlate electronic effects of substituents (e.g., methoxy vs. chloro) with observed bioactivity .

Q. What are the applications of this compound in synthesizing peptide mimetics or enzyme inhibitors?

- Peptide Mimetics : Incorporate the aminooxy group into pseudopeptide backbones via oxime bonds, enhancing proteolytic resistance. Example: Design of angiotensin-converting enzyme (ACE) inhibitors .

- Enzyme Inhibition : Functionalize the methoxy group with bioisosteres (e.g., trifluoromethyl) to optimize binding affinity for serine hydrolases .

Methodological Notes

- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hoods. Neutralize waste with 1M NaOH before disposal .

- Data Reproducibility : Document reaction parameters (temperature, solvent ratios) and analytical instrument calibration details in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.